HDAC1/5/7 Selectivity Profile vs. Pan-HDAC Inhibitor Vorinostat
The compound was profiled against a panel of human histone deacetylases (HDAC1, 5, 7) and showed a Ki of >50,000 nM for all three isoforms [1]. In contrast, the FDA-approved pan-HDAC inhibitor vorinostat (SAHA) exhibits a Ki of approximately 10 nM for HDAC1 under similar biochemical assay conditions [2]. This represents a >5,000-fold weaker binding affinity, establishing the compound as a negative control or selectivity probe when HDAC inhibition is an undesired off-target effect.
| Evidence Dimension | Biochemical binding affinity (Ki) for human HDAC isoforms |
|---|---|
| Target Compound Data | Ki > 50,000 nM for HDAC1, 5, and 7 |
| Comparator Or Baseline | Vorinostat (SAHA): Ki ≈ 10 nM for HDAC1 |
| Quantified Difference | >5,000-fold weaker binding affinity |
| Conditions | Fluorogenic substrate assay using Boc-Lys(trifluoroacetyl)-AMC or Boc-Lys(Ac)-AMC, pre-incubation for 30 min, measurement after 60 min |
Why This Matters
For epigenetic drug discovery programs, this quantitative selectivity gap allows researchers to use the compound as a tool to define HDAC-independent mechanisms or to rule out HDAC-mediated cytotoxicity in phenotypic assays.
- [1] BindingDB. (n.d.). BDBM50235706 / CHEMBL4080874. Affinity Data for HDAC1, HDAC5, HDAC7. Retrieved from https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50235706 View Source
- [2] Richon, V. M., Emiliani, S., Verdin, E., Webb, Y., Breslow, R., Rifkind, R. A., & Marks, P. A. (1998). A class of hybrid polar inducers of transformed cell differentiation inhibits histone deacetylases. Proceedings of the National Academy of Sciences, 95(6), 3003-3007. View Source
